
3-(N-Benzylaminocarbonyl)phenylboronic acid
Vue d'ensemble
Description
Phenylboronic acids are a class of compounds that contain a phenyl group (Ph) and two hydroxyl groups attached to a boron atom . They are commonly used in organic synthesis due to their ability to form reversible covalent bonds with compounds containing diol, vicinal diol, and triol functional groups .
Synthesis Analysis
Phenylboronic acids can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with trimethyl borate to form an ester, which is then hydrolyzed to produce the phenylboronic acid . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . The compound is planar with a minor bend around the C-B bond .Chemical Reactions Analysis
Phenylboronic acids are mild Lewis acids and are generally stable and easy to handle . They have been used in numerous synthetic transformations and catalysis reactions .Physical And Chemical Properties Analysis
Phenylboronic acids are typically white to yellow powders . They are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique
Glucose-Sensitive Hydrogels
3-(N-Benzylaminocarbonyl)phenylboronic acid: is utilized in the creation of glucose-sensitive hydrogels. These hydrogels are designed to respond to changes in glucose levels, making them potential candidates for insulin delivery systems in diabetes management . The dynamic covalent bonds within the hydrogel allow for a controlled release of hypoglycemic drugs, such as insulin, in response to increased glucose levels.
Self-Healing Polymers
The compound’s ability to form dynamic covalent bonds also lends itself to the development of self-healing polymers . These materials can repair themselves after damage, which is highly beneficial for extending the lifespan of various products and reducing waste.
Drug Discovery
Phenylboronic acids, including 3-(N-Benzylaminocarbonyl)phenylboronic acid , are known for their applications in drug discovery. They can be used as building blocks for the synthesis of various pharmaceutical compounds.
Catalysis
Biomedical Interface Applications
Due to its biocompatibility and functional groups, 3-(N-Benzylaminocarbonyl)phenylboronic acid can be incorporated into biomedical interfaces. This includes applications such as wound dressings that require diffusion control and maintaining constant temperature and humidity .
Nanotechnology
The compound’s structure allows for the creation of nano- and microgels, which have shown to be effective in biomedical applications due to their faster response to external stimuli .
Chemical Modifications
Sensing and Detection
Phenylboronic acids can be modified to create sensors for detecting various biological and chemical substances. The boronic acid moiety interacts with diols and other functional groups, which can be exploited in the design of selective sensors.
Mécanisme D'action
Target of Action
Mode of Action
The compound contains a boronic acid moiety, which is known to form reversible covalent bonds with hydroxyl groups in biological targets. This interaction can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(N-Benzylaminocarbonyl)phenylboronic acid . For instance, the compound’s stability and reactivity can be affected by factors such as pH and temperature. Furthermore, the presence of other molecules that can interact with the boronic acid moiety could influence the compound’s efficacy.
Safety and Hazards
Propriétés
IUPAC Name |
[3-(benzylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BNO3/c17-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCLAQJSSJOSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390774 | |
| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Benzylaminocarbonyl)phenylboronic acid | |
CAS RN |
625470-96-4 | |
| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



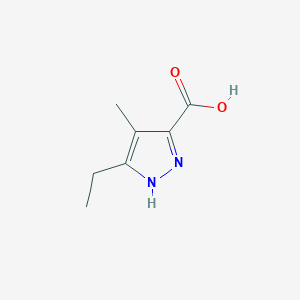
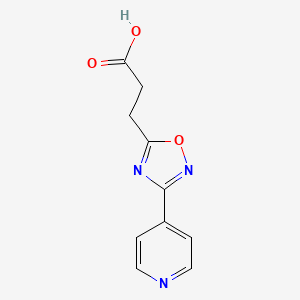
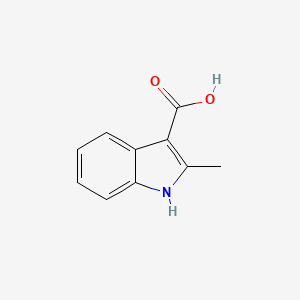
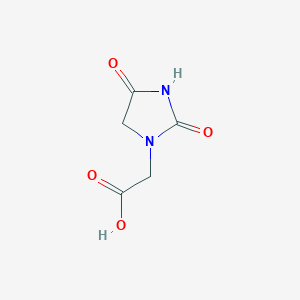
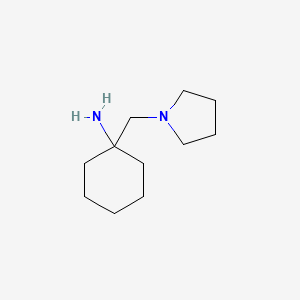
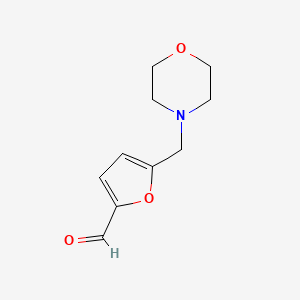
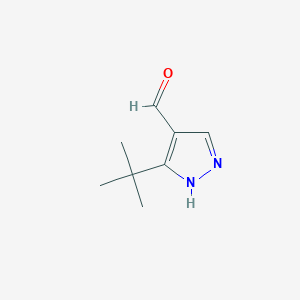
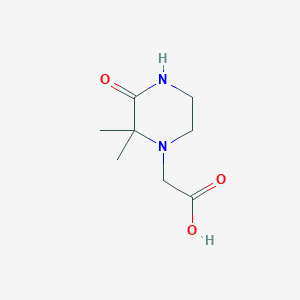
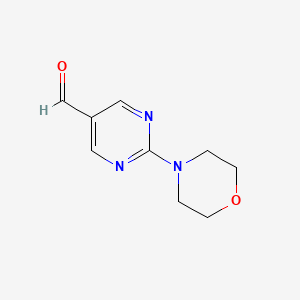
![1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine](/img/structure/B1274653.png)
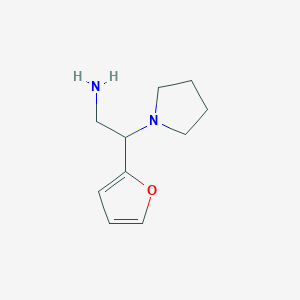
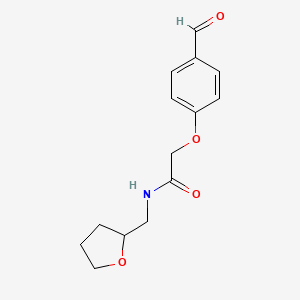
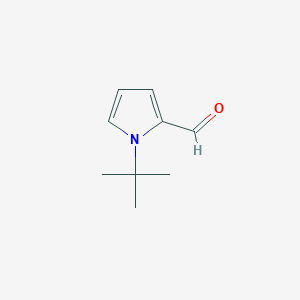
![4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274662.png)